REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH2:2][CH2:3][NH2:4].O1[CH2:10][CH2:9][CH2:8][CH2:7]1.[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[N:11]1[C:12]2[C:10](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:9]=[CH:8][C:7]=1[NH:4][CH2:3][CH2:2][CH2:1][NH2:5]
|
Name
|
|
Quantity
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65.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCN)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
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25 mL
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Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 18 h
|
Duration
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18 h
|
Type
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CUSTOM
|
Details
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To the cooled reaction mixture
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Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
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Details
|
washed with tetrahydrofuran (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
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DISTILLATION
|
Details
|
the residue purified by distillation at 154° C.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)NCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.34 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |